molecular formula C27H29NO11.ClH<br>C27H30ClNO11 B10754435 Doxorubicin Hydrochloride CAS No. 41962-29-2

Doxorubicin Hydrochloride

Cat. No.: B10754435
CAS No.: 41962-29-2
M. Wt: 580.0 g/mol
InChI Key: MWWSFMDVAYGXBV-RUELKSSGSA-N
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Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Doxorubicin hydrochloride is an anthracycline.
This compound (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.
This compound is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids;  the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
This compound (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin (has active moiety).

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11.ClH, C27H30ClNO11
Record name ADRIAMYCIN HYDROCHLORIDE
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Related CAS

23214-92-8 (Parent)
Record name Doxorubicin hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID3030636
Record name Doxorubicin hydrochloride
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Molecular Weight

580.0 g/mol
Source PubChem
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Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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Solubility

Soluble (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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CAS No.

25316-40-9
Record name ADRIAMYCIN HYDROCHLORIDE
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Record name Doxorubicin hydrochloride
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Record name Doxorubicin hydrochloride [USP:JAN]
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Record name Doxorubicin hydrochloride
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Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
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Record name DOXORUBICIN HYDROCHLORIDE
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Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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